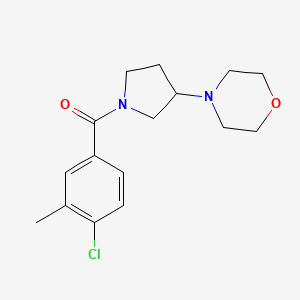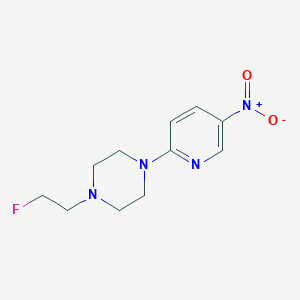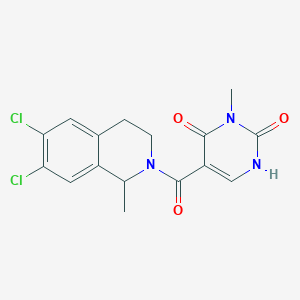![molecular formula C14H17N3O3S B7142719 N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide](/img/structure/B7142719.png)
N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-methylpyrazol-1-yl group attached to a phenyl ring, which is further connected to a 2-methylsulfonylpropanamide moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
The synthesis of N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide typically involves the reaction of an aryl-substituted pyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 3-methylpyrazole with 2-bromoacetophenone to form the intermediate 2-(3-methylpyrazol-1-yl)acetophenone. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide can be compared with other pyrazole derivatives, such as:
N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: This compound exhibits higher antifungal activity compared to other pyrazole derivatives.
5-Amino-4-hydroxyiminopyrazoles: These compounds are potent reagents in organic and medicinal chemistry, known for their reactivity and biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Properties
IUPAC Name |
N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-8-9-17(16-10)13-7-5-4-6-12(13)15-14(18)11(2)21(3,19)20/h4-9,11H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIQWODPHDITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)C(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide](/img/structure/B7142638.png)
![2-Methoxy-6-[(5-methyltetrazol-1-yl)methyl]pyridine](/img/structure/B7142642.png)

![5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide](/img/structure/B7142663.png)
![2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7142668.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7142669.png)
![4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7142676.png)
![N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142684.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-(propanoylamino)benzamide](/img/structure/B7142697.png)

![N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide](/img/structure/B7142703.png)
![4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide](/img/structure/B7142713.png)

![2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7142725.png)
